Cas no 79-01-6 (Trichloroethylene)

Trichloroethylene (TCE) is a polar aprotic solvent boasting excellent dissolving power and low boiling point, rendering it an efficient medium for various chemical reactions. Its high solvating ability makes it suitable for applications such as dry cleaning, degreasing, and organic synthesis, while its relatively low toxicity compared to other chlorinated solvents contributes to its appeal in industrial settings.
Trichloroethylene structure
Trichloroethylene structure
Product Name:Trichloroethylene
CAS No:79-01-6
MF:C2HCl3
MW:131.388337850571
MDL:MFCD00000838
CID:34150
PubChem ID:6575
Update Time:2026-01-06

Trichloroethylene Chemical and Physical Properties

Names and Identifiers

    • ALGYLEN
    • 1,1,2-TRICHLOROETHENE
    • 1,2,2-Trichloroethylene
    • ETHINYL TRICHLORIDE
    • ETHYLENE TRICHLORIDE
    • GEMALGENE
    • TCE
    • TRI
    • TRICHLORETHYLENE
    • TRIELENE
    • ,trial,tri-plusm,vitran
    • 1,1,1-Trichloroethylene
    • 1,1,2-Trichlorethen
    • 1,1,2-trichlorethylene
    • 1,1,2-Trichloroethylene
    • 1,2,2-Trichloroethene
    • C2HCl3
    • Residual Solvent - Trichloroethylene
    • Trichloro ethylene
    • Trichloroethene
    • TRICHLOROETHYLENE HPLC
    • Trichloroethylene solution
    • Trichloroethylene(no stabilizer)
    • Trichloroethylene, in Certan bottle
    • Trichloroethylene, in Certan bottleneat
    • PERC
    • 1000μg
    • Tri-clene
    • Trilene
    • 1-Chloro-2,2-dichloroethylene
    • 1,1-Dichloro-2-chloroethylene
    • C06790
    • EINECS 201-167-4
    • Fleck-flip
    • EC 201-167-4
    • Trichloorethyleen
    • Trichloran
    • TRICHLOROETHYLENE (USP-RS)
    • Circosolv
    • Flock flip
    • trichloraethylenum pro narcosi
    • Trichloroethylene (IUPAC)
    • A839551
    • Tri-plus
    • Distillex DS2
    • trichloroaethylenum
    • triciene
    • TRICHLOROETHYLENE
    • Tox21_111101
    • Tricloroetileno
    • Trielina
    • Ethylene, trichloro-
    • 290YE8AR51
    • Trichlorathen
    • NCGC00091202-03
    • Triklone N
    • LS-1768
    • Trichloroethylene, JIS special grade, >=99.5%
    • Blancosolv
    • Cecolene
    • Trichloroethylene [UN1710] [Poison]
    • Z104473870
    • Trichloraethylen, tri [German]
    • EPA Pesticide Chemical Code 081202
    • Trichloroethylene, SAJ first grade, >=98.0%
    • EPA Method 8260 VOC Mixture 618 1000 microg/mL in Methanol
    • Trichlorothene
    • Trichloroethylene, LR, >=99%
    • Germalgene
    • Tricloretene
    • STL282732
    • DTXSID0021383
    • Trichlorethylenum
    • Trichloroethylene (without epi_chloro_hydrin)
    • Trichloraethen [German]
    • trichloro-ethylene
    • Ethene, trichloro-
    • HSDB 133
    • 123919-09-5
    • Trichloroethylene, anhydrous, contains 40 ppm diisopropylamine as stabilizer, >=99%
    • Trichloraethen
    • Trichloroethylene [INN]
    • InChI=1/C2HCl3/c3-1-2(4)5/h1
    • Trial
    • Tri-plus M
    • DTXCID901382
    • NCGC00091202-02
    • Residual Solvent - Trichloroethylene, Pharmaceutical Secondary Standard; Certified Reference Material
    • TRICHLOROETHYLENE [FCC]
    • TCV
    • 79-01-6
    • NCGC00091202-01
    • Perm-A-clor
    • Rcra waste number U228
    • Trichlorethylene, tri
    • MFCD00000838
    • Q407936
    • Ethene, 1,1,2-trichloro-
    • Fluate
    • CCRIS 603
    • NSC 389
    • 1,2,2-Trichloro-1,2,2-trifluoroethane
    • Narkogen
    • TRICHLOROETHYLENE [II]
    • Trieline
    • Lethurin
    • Altene DG
    • Vestrol
    • Triasol
    • Pesticide Code: 081202
    • Trichloroethene 100 microg/mL in Methanol
    • TRICHLOROETHYLENE [IARC]
    • Threthylene
    • .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(2-methylpentyl)-
    • Trichloraethylen
    • N01AB05
    • 1,1,2-tris(chloranyl)ethene
    • AKOS000118838
    • Trimar
    • Acetylene trichloride
    • Triklone
    • trik lone
    • Trichloroethylene [UN1710] [Poison]
    • Dow-tri
    • densi nfluat
    • tric hloroethene
    • TRICHLOROETHYLENE (IARC)
    • Trilentrilene
    • Trichloroethylene, stabilized
    • Tricloroetilene [Italian]
    • Trichloroethylene (TCE)
    • Eteno, 1,1,2-tricloro-
    • Trichloroethylene, ACS reagent, >=99.5%
    • J-504494
    • UNII-290YE8AR51
    • TRICHLOROETHYLENE [HSDB]
    • Dukeron
    • Crawhaspol
    • Westrosol
    • Trielina [Italian]
    • Tox21_202543
    • TRICHLOROETHYLENE (II)
    • VOC-Mix 23 6-60 microg/mL in Methanol
    • Petzinol
    • F 1120
    • Chorylen
    • Method DM 471 Standard Mixture 892 100 microg/mL in Methanol
    • Trichlorethylene tri
    • Chlorinated VOC Mixture 176 1000 microg/mL in n-Heptane
    • Trichloroethylene (without epichlorohydrin)
    • Trichloren
    • Trichlooretheen
    • CHEMBL279816
    • Caswell No. 876
    • Chlorylea, Chorylen, CirCosolv, Crawhaspol, Dow-Tri, Dukeron, Per-A-Clor, Triad, Trial, TRI-Plus M, Vitran
    • Trichloroethylene, >=99%
    • Trichloroethylene, p.a., 98%
    • NCI-C04546
    • Philex
    • CAS-79-01-6
    • Tricloretene [Italian]
    • Trethylene
    • EN300-19443
    • R 1120
    • CHEBI:16602
    • Disparit B
    • Caswell No 876
    • UN 1710
    • NA1710
    • Benzinol
    • Trichloroethylene, spectrophotometric grade, >=99.5%
    • Trichlorethylene, tri [French]
    • Chlorilen
    • Perm-A-chlor
    • Trichloride, Ethinyl
    • TRICHLOROETHYLENE [WHO-DD]
    • Trichloroethylene [INN:NF]
    • Trielin
    • TRICHLOROETHYLENE (MART.)
    • Trichlorathylen
    • Chlorinated VOC Mixture 175 5 microg/mL in n-Heptane
    • Trichloraethylen, tri
    • F0001-2068
    • Trichloroethylene, Pharmaceutical Secondary Standard; Certified Reference Material
    • trichloroethylene; trichloroethene
    • TRICHLOROETHYLENE [MI]
    • NCGC00260092-01
    • Lanadin
    • CCG-230934
    • Triline
    • Triol
    • Narcogen
    • Threthylen
    • Trichlorathane
    • Trichloorethyleen, tri [Dutch]
    • Trilene TE-141
    • Densinfluat
    • Blacosolv
    • Trichloroethylene, analytical standard
    • trichlor
    • AI3-00052
    • Chlorylea
    • trichloro-ethene
    • Triclene
    • Trilen
    • TRICHLOROETHYLENE (13C2)
    • Trichloorethyleen, tri
    • Vitran
    • Nialk
    • BRD-K46435528-001-01-0
    • 1,1,2-Trichloro-Ethene
    • TCL (CHRIS Code)
    • DB13323
    • GB/T 5750.8-2006 App. A VOC Mixture 632 1000 microg/mL in Methanol
    • Chlorylen
    • Tricloroetilene
    • Trichloroethylene (with epichlorohydrin)
    • Anamenth
    • Trichlooretheen [Dutch]
    • Tricloroetilene [DCIT]
    • UN1710
    • Trikloreten
    • BRN 1736782
    • TRICHLOROETHYLENE [USP-RS]
    • 4-01-00-00712 (Beilstein Handbook Reference)
    • SCHEMBL5754
    • Narkosoid
    • Trichloroethene 1000 microg/mL in Methanol
    • trichloroethylenum
    • Trichloraethylenum
    • Trichlororan
    • RCRA waste no. U228
    • C2-H-Cl3
    • TRICHLOROETHYLENE [MART.]
    • Trichloroethene, 9CI
    • Trichloroethylenum [INN-Latin]
    • Trichlorethene
    • Tricloroetileno [INN-Spanish]
    • Halogenated Hydrocarbons Mixture 267 1000 microg/mL in Methanol
    • Trichloroethylene, reagent grade, >=99.0%, contains ~1% 1,2-epoxybutane as inhibitor
    • Trichloroethylene, puriss. p.a., >=99.5% (GC)
    • NS00006134
    • 1,1,2-Trichloroethene (ACI)
    • Ethene, trichloro- (9CI)
    • Ethylene, trichloro- (8CI)
    • HCO 1120
    • LPS HDX Heavy Duty Degreaser
    • MeSH ID: D014241
    • TCE (chlorohydrocarbon)
    • Trichloroethylene 99%, SuperDry, Water≤50 ppm (by K.F.)
    • Trichloroethylene 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • 1ST001108-1000M
    • AT42108
    • Trichloroethylene Solution in Methanol, 1000ug/mL
    • BRD-K46435528-001-04-4
    • Trichloroethylene
    • MDL: MFCD00000838
    • Inchi: 1S/C2HCl3/c3-1-2(4)5/h1H
    • InChI Key: XSTXAVWGXDQKEL-UHFFFAOYSA-N
    • SMILES: Cl/C=C(\Cl)/Cl
    • BRN: 1736782

Computed Properties

  • Exact Mass: 129.91400
  • Monoisotopic Mass: 129.914
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 42.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 0

Experimental Properties

  • Ionization Potential: 9.45 eV
  • Color/Form: Colorless transparent liquid with chloroform like odor. [1]
  • Density: 1.463 g/mL at 25 °C(lit.)
  • Melting Point: −84.8 °C (lit.)
  • Boiling Point: 86.7 °C(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.476(lit.)
  • Water Partition Coefficient: Slightly soluble 0.11 g/100 ml
  • Stability/Shelf Life: Stable. Incompatible with oxidizing agents, aluminium, magnesium, strong bases, reducing agents. Light-sensitive. Reacts violently with many metals, ozone, potassium nitrate, potassium hydroxide, sodium hydroxide.
  • PSA: 0.00000
  • LogP: 2.50170
  • Solubility: It is insoluble in water, soluble in ethanol and ether, and miscible in most organic solvents. [15]
  • Sensitiveness: Sensitive to light
  • Vapor Pressure: 61 mmHg ( 20 °C)
  • Color/Form: 5000 μg/mL in methanol
  • Merck: 14,9639

Trichloroethylene Security Information

  • Symbol: GHS07 GHS08
  • Signal Word:Danger
  • Hazard Statement: H315,H319,H336,H341,H350,H412
  • Warning Statement: P201,P261,P273,P281,P305+P351+P338,P308+P313
  • Hazardous Material transportation number:UN 1710 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 45-36/38-52/53-67
  • Safety Instruction: S53-S45-S61-S36/37
  • RTECS:KX4550000
  • Hazardous Material Identification: F+ XN
  • Storage Condition:2-8°C
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Toxicity:LD50 orally in rats: 4.92 ml/kg; LC (4 hrs) in rats: 8000 ppm (Smyth)
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R36/38; R45; R52/53; R67
  • Packing Group:III
  • Hazard Level:6.1

Trichloroethylene Customs Data

  • HS CODE:2903220000
  • Customs Data:

    China Customs Code:

    2903220000

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Trichloroethylene Production Method

Production Method 1

Reaction Conditions
Reference
Dehalogenation of organic halides using phase-transfer catalysts. I. Dehalogenation of halogen derivatives of ethane
Chukhadzhyan, G. A.; Karapetyan, R. G.; Babayan, K. N., Armyanskii Khimicheskii Zhurnal, 1981, 34(10), 866-71

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Cupric chloride ,  Potassium chloride ,  Palygorskite ([Mg(Al0.5-1Fe0-0.5)]Si4(OH)O10.4H2O) ;  18 h, 653 K
Reference
Chlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene; Part 2: Effects of chlorine supply
Sutherland, Iain W.; Hamilton, Neil G.; Dudman, Christopher C.; Jones, Peter; Lennon, David; et al, Applied Catalysis, 2014, 471, 149-156

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorine fluoride (ClF)
Reference
Reactions of chlorine monofluoride. IV. Addition of chlorine monofluoride to halo-substituted alkenes
Boguslavskaya, L. S.; Chuvatkin, N. N.; Panteleeva, I. Yu., Zhurnal Organicheskoi Khimii, 1982, 18(10), 2082-94

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum phosphide (MoP) ,  Polyethylene glycol ;  1 h, 500 °C
Reference
The influence of polyethylene glycol on the synthesis and activity of MoP for the hydrodechlorination of trichloroethylene
Liu, Xiaomeng; Ren, Lili, RSC Advances, 2016, 6(9), 7413-7418

Production Method 5

Reaction Conditions
1.1 Catalysts: Aluminum calcium oxide ;  590 K
Reference
The catalytic dehydrochlorination of polychloroethanes in a gas phase
Trushechkina, Marina A.; Azbel, Boris I.; Kurlyandskaya, Inna I.; Solomonik, Igor G.; Flid, Mark R., NATO Science Series, 2002, 69, 399-405

Production Method 6

Reaction Conditions
1.1 Reagents: Hypochlorous acid
Reference
Byproducts of the Aqueous Chlorination of Purines and Pyrimidines
Young, Michael S.; Uden, Peter C., Environmental Science and Technology, 1994, 28(9), 1755-8

Production Method 7

Reaction Conditions
Reference
Oxychlorination of 1,2-dichloroethane and 1,2-dichloropropane with carbon tetrachloride. Catalytic conversion of carbon tetrachloride into tetrachloroethylene
Nakamura, Tadashi; Shinoda, Kiyonori; Yasuda, Kensei, Nippon Kagaku Kaishi, 1992, (12), 1435-9

Production Method 8

Reaction Conditions
Reference
Life cycle assessment of HFC-134a production by calcium carbide acetylene route in China
Zhang, Suisui; Li, Jingying; Nie, Yan; Qiang, Luyao; Bai, Boyang; et al, Chinese Journal of Chemical Engineering, 2022, 42, 236-244

Production Method 9

Reaction Conditions
1.1 Catalysts: Tetraphenylphosphonium chloride ,  Silica ;  280 °C
Reference
Gas-phase dehydrochlorination of 1,1,2,2-tetrachloroethane over the non-metal supported ionic liquid catalyst
Zhang, Pengze; Jin, Yangzhen; Jiang, Zhaobin; Xie, Guanqun; Zhang, Qunfeng; et al, Chinese Journal of Chemical Engineering, 2020, 28(6), 1623-1627

Production Method 10

Reaction Conditions
Reference
Product subclass 4: sodium-oxygen compounds
Jonczyk, A.; Kowalkowska, A., Science of Synthesis, 2006, 8, 1011-1140

Trichloroethylene Raw materials

Trichloroethylene Preparation Products

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Trichloroethylene Spectrogram

1H NMR JEOL CDCl3
1H NMR
GC-MS
GC-MS

Additional information on Trichloroethylene

Introduction to Trichloroethylene (CAS No. 79-01-6) in Modern Chemical and Pharmaceutical Applications

Trichloroethylene, with the chemical formula C₂HCl₃ and CAS number 79-01-6, is a chlorinated hydrocarbon that has garnered significant attention in both industrial and research settings due to its versatile chemical properties. This compound, characterized by its colorless liquid state with a distinctive sweet odor, has been widely utilized in various applications ranging from industrial solvents to pharmaceutical intermediates. Its molecular structure, featuring three chlorine atoms attached to a carbon backbone, imparts unique reactivity that makes it a valuable tool in synthetic chemistry.

The industrial significance of Trichloroethylene (CAS No. 79-01-6) stems from its role as a potent solvent capable of dissolving a wide range of organic materials. Historically, it has been employed in the manufacturing of adhesives, coatings, and printing inks. However, its applications have evolved over time, with increasing focus on its use in pharmaceutical synthesis. In recent years, researchers have explored its potential as a building block for more complex molecules, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of Trichloroethylene (CAS No. 79-01-6) is its reactivity, which allows for diverse chemical transformations. For instance, it can undergo hydrodehalogenation reactions to form vinyl chloride or serve as a precursor in the synthesis of other chlorinated compounds. These properties have made it indispensable in laboratory settings where precise control over reaction pathways is essential. Moreover, advancements in catalytic processes have enhanced the efficiency of these transformations, making Trichloroethylene an even more attractive option for researchers.

In the realm of pharmaceuticals, the applications of Trichloroethylene (CAS No. 79-01-6) have expanded significantly. Recent studies have highlighted its role in the synthesis of antiviral and anticancer agents. For example, derivatives of Trichloroethylene have been investigated for their ability to inhibit viral proteases, which are critical enzymes in the replication cycle of certain viruses. Similarly, modifications to its molecular structure have yielded compounds with potent anticancer properties, targeting specific pathways involved in tumor growth.

The environmental impact of Trichloroethylene (CAS No. 79-01-6) has also been a subject of extensive research. While it is not classified as a hazardous waste under current regulations, its persistence in the environment has raised concerns about potential long-term effects. Studies have shown that degradation products of Trichloroethylene can accumulate in aquatic systems, posing risks to aquatic life. Consequently, there has been a push towards developing greener alternatives and more sustainable synthetic routes that minimize environmental exposure.

From an industrial perspective, the demand for Trichloroethylene (CAS No. 79-01-6) remains steady despite these concerns. Manufacturers continue to optimize production processes to enhance yield and reduce waste. Innovations such as continuous flow reactors and improved purification techniques have significantly improved the efficiency of its synthesis. These advancements not only reduce costs but also minimize the environmental footprint associated with its production.

The future prospects of Trichloroethylene (CAS No. 79-01-6) are closely tied to ongoing research efforts aimed at expanding its utility while addressing potential risks. Collaborative initiatives between academia and industry are focused on developing novel derivatives with enhanced properties and reduced environmental impact. For instance, researchers are exploring biodegradable analogs of Trichloroethylene that retain its solvency but decompose more readily in natural environments.

Another area of interest is the integration of computational methods into the design and optimization of reactions involving Trichloroethylene (CAS No. 79-01-6). Machine learning algorithms are being employed to predict reaction outcomes and identify optimal conditions for synthesis. This approach not only accelerates research but also enables the discovery of new applications that were previously unexplored.

In conclusion, Trichloroethylene (CAS No. 79-01-6) remains a cornerstone compound in both industrial and pharmaceutical chemistry due to its unique properties and versatility. While challenges related to environmental impact persist, ongoing research efforts are paving the way for more sustainable applications and innovative uses. As our understanding of this compound deepens, so too does its potential to contribute to advancements across multiple scientific disciplines.

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